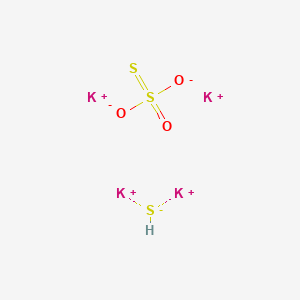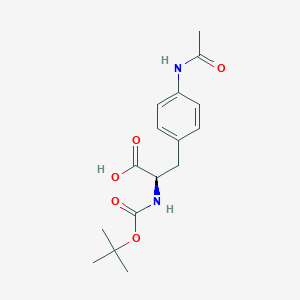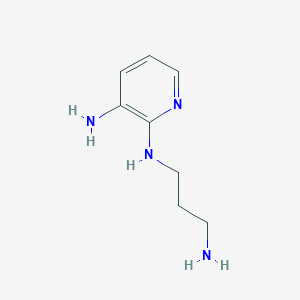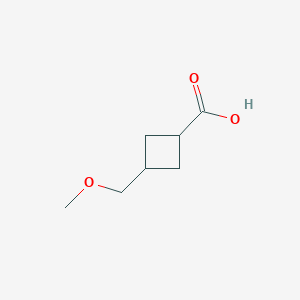
Potash, sulfurated, S 11.8% as sulfide
Overview
Description
Potash, sulfurated, S 11.8% min as sulfide, is a mixture composed chiefly of potassium polysulfides and potassium thiosulfate . It is used in black/brown patina (copper, brass, bronze) and includes decorative color effects on copper, brass, bronze, and nickel . Sulfurated potash has also been used in the treatment of acne and other skin disorders, usually in the form of a lotion with zinc sulfate .
Molecular Structure Analysis
The molecular formula of Potash, sulfurated, S 11.8% min as sulfide, is K4O3S3 . The IUPAC name is tetrapotassium 1-oxo-1λ⁶-disulfene-1,1-bis (olate) sulfanediide .Physical And Chemical Properties Analysis
Potash, sulfurated, S 11.8% min as sulfide, appears as green to yellow to brown to grey granules or chunks . It is soluble in water . It is air sensitive and hygroscopic .Scientific Research Applications
Agriculture Fertilizer and Pest Control
Sulfurated potash is used in agriculture as a fertilizer to improve crop yields. It provides essential nutrients that enhance plant growth and helps in controlling pests and diseases, contributing to healthier crops and better productivity .
2. Photography: Photographic Paper and Film Development In the field of photography, sulfurated potash is utilized in the production of black and white photographic paper and plays a role in the development process of photographic film, impacting the quality and stability of the images produced .
Rubber Production
The compound is also involved in the rubber industry, where it is used in the production process, likely due to its chemical properties that may affect the vulcanization process or the overall quality of the rubber .
Synthesis of N-Substituted Thionamides
Sulfurated potash may be used in chemical synthesis, particularly in preparing N-substituted thionamides, which are compounds with potential applications in various fields including pharmaceuticals .
Plant Nutrition Sulfur Source
It contains sulfur, an essential nutrient for plants, necessary for synthesizing proteins, enzymes, vitamins, and forming chlorophyll. Sulfur also aids plants in withstanding extreme weather conditions and fighting off pests and diseases .
6. Enhancing Plant Growth & Crop Yields Sulfate of Potash (SOP) fertilizer, which includes sulfurated potash, has been recognized for its ability to enhance plant growth and boost crop yields due to improved nutrient uptake and resistance to diseases and pests .
Horticulture Flower and Fruit Production
In horticulture, sulfurated potash is known to greatly improve flower and fruit production. It provides plants with greater resistance to weather changes and diseases, which is crucial for maintaining healthy gardens .
Safety and Hazards
Potash, sulfurated, S 11.8% min as sulfide, is a flammable solid and causes severe skin burns and eye damage . It is recommended to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is also advised not to breathe its dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Sulfurated potash, also known as Potash, sulfurated, primarily targets the Sodium/potassium-transporting ATPase subunit alpha-1 . This protein plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular processes.
Mode of Action
Potassium, the major cation (positive ion) inside animal cells, interacts with its target to maintain the membrane potential . The concentration differences of potassium and sodium ions cause a difference in electric potential between the inside and outside of cells, known as the membrane potential . This balance between potassium and sodium is maintained by the Sodium/potassium-transporting ATPase subunit alpha-1 .
Biochemical Pathways
The interaction of sulfurated potash with its target affects the potassium-sodium balance in the cell . This balance is critical for the generation of action potentials, which are “spikes” of electrical discharge. The ability of cells to produce these electrical discharges is vital for body functions such as neurotransmission, muscle contraction, and heart function .
Pharmacokinetics
It is known that potassium is mostly eliminated through urine, but also through skin and feces .
Result of Action
The action of sulfurated potash results in the maintenance of the membrane potential . This allows the cell to generate an action potential, which is critical for various body functions such as neurotransmission, muscle contraction, and heart function .
Action Environment
The action, efficacy, and stability of sulfurated potash can be influenced by various environmental factors. For instance, the compound’s reactivity can decrease with exposure to air, and it is most effective when kept dry, sealed from air, out of light, and in a freezer . Furthermore, the concentration of the solution and the temperature can affect the oxidation process when sulfurated potash is used to create a patina on metal .
properties
IUPAC Name |
tetrapotassium;dioxido-oxo-sulfanylidene-λ6-sulfane;sulfanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4K.H2O3S2.H2S/c;;;;1-5(2,3)4;/h;;;;(H2,1,2,3,4);1H2/q4*+1;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOBJZFANBWPPF-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[SH-].[K+].[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HK4O3S3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potash, sulfurated | |
CAS RN |
39365-88-3, 8027-93-8 | |
| Record name | Potash, sulfurated [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039365883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potash, sulfurated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)


![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)
![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)